molecular formula C37H51N11O5 B14452929 N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-leucinamide CAS No. 78496-77-2

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-leucinamide

Cat. No.: B14452929
CAS No.: 78496-77-2
M. Wt: 729.9 g/mol
InChI Key: HTDVLDNJYVKCMF-DTXPUJKBSA-N
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Description

N-Benzoylglycyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-leucinamide is a synthetic peptide derivative characterized by a benzoyl group, two diaminomethylidene-modified L-ornithyl residues, and a naphthalen-2-yl-L-leucinamide terminus. Its design aligns with peptidomimetic strategies aimed at enhancing stability and target affinity through post-translational modifications, such as guanidinylation (via diaminomethylidene groups) and aromatic appendages (naphthalene) .

Properties

CAS No.

78496-77-2

Molecular Formula

C37H51N11O5

Molecular Weight

729.9 g/mol

IUPAC Name

N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C37H51N11O5/c1-23(2)20-30(35(53)45-27-17-16-24-10-6-7-13-26(24)21-27)48-34(52)29(15-9-19-43-37(40)41)47-33(51)28(14-8-18-42-36(38)39)46-31(49)22-44-32(50)25-11-4-3-5-12-25/h3-7,10-13,16-17,21,23,28-30H,8-9,14-15,18-20,22H2,1-2H3,(H,44,50)(H,45,53)(H,46,49)(H,47,51)(H,48,52)(H4,38,39,42)(H4,40,41,43)/t28-,29-,30-/m0/s1

InChI Key

HTDVLDNJYVKCMF-DTXPUJKBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several peptide-based molecules:

  • N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride : Features a benzoyl group and nitroanilide chromophore, commonly used as a substrate for proteolytic enzymes like trypsin .
  • N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide hydrochloride : Contains a benzoyl head and nitroanilide tail, designed for fluorescence-based enzyme assays .

Physical and Analytical Properties

Property Target Compound N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride N-methyl-L-tyrosyl...-D-leucinamide
Density (g/cm³) Not Available Not Reported 1.3
Refractive Index Not Available Not Reported 1.615
Chromatographic Methods Not Available HPLC, TLC (C18 column, methanol-water mobile phase) Not Reported
Key Functional Groups Benzoyl, diaminomethylidene ornithyl, naphthalene Benzoyl, nitroanilide Diaminomethylidene ornithyl, methyltyrosine

Analytical Methodologies

The analytical protocols for N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride (e.g., HPLC with C18 columns and methanol-water gradients ) may be adaptable to the target compound, given shared benzoyl and peptide backbones. However, the naphthalene moiety could necessitate UV detection at longer wavelengths (e.g., 280 nm) compared to nitroanilide (∼400 nm) .

Research Implications and Limitations

While direct studies on the target compound are scarce, structural parallels with characterized analogues suggest:

  • Biochemical Applications: Potential use as a protease substrate or inhibitor, leveraging the diaminomethylidene ornithyl residues for charge-mediated interactions .
  • Synthetic Challenges: The naphthalene terminus and dual diaminomethylidene groups may complicate synthesis and purification, requiring optimized chromatographic conditions .

Limitations : Absence of experimental data (e.g., IC₅₀, solubility) for the target compound necessitates caution in extrapolating findings from analogues. Further studies are needed to validate inferred properties.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the solid-phase synthesis of this peptide derivative?

  • Methodological Answer : Optimize coupling efficiency by selecting orthogonal protecting groups (e.g., Fmoc for amines) and activating agents (e.g., HATU/DIPEA). Monitor reaction progress via LC-MS to confirm intermediate formation. Use acetonitrile as a solvent for improved solubility of hydrophobic residues like naphthalen-2-yl-L-leucinamide . Pre-activate carboxyl groups to minimize racemization risks .

Q. How can researchers ensure reproducibility in purification steps for this compound?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Validate purity using high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., 1^1H-13^{13}C HSQC) to confirm stereochemical integrity . For large-scale batches, consider flash chromatography with silica gel modified with ion-pairing agents .

Q. What analytical techniques are essential for structural characterization?

  • Methodological Answer : Combine FT-IR to verify amide bond formation (1650–1680 cm1^{-1}), 1^1H/13^{13}C NMR to resolve diaminomethylene and benzoyl groups, and circular dichroism (CD) to assess secondary structure in solution . X-ray crystallography may be used if crystalline forms are obtainable .

Advanced Research Questions

Q. How can discrepancies in bioactivity data between batches be systematically addressed?

  • Methodological Answer : Perform batch-to-batch comparison via:

  • HPLC-ELSD : Detect trace impurities (e.g., deletion sequences).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity variations to biological targets.
  • Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, coupling time) impacting bioactivity .

Q. What strategies are effective for probing the interaction of this compound with enzymatic targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics. For mechanistic studies, synthesize fluorescently labeled analogs (e.g., FITC-conjugated) for fluorescence polarization assays. Molecular dynamics simulations can predict binding poses, guided by NMR-derived constraints .

Q. How can heuristic algorithms improve synthesis yield optimization?

  • Methodological Answer : Implement Bayesian optimization to explore reaction parameter space (e.g., solvent ratio, catalyst loading) with minimal experiments. Validate predictions via parallelized microreactor arrays. Compare results with traditional grid-search approaches to assess efficiency gains .

Q. What are the challenges in analyzing the stability of the diaminomethylene group under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 2–9, 37°C) with LC-MS/MS monitoring. Identify degradation products (e.g., ornithine derivatives) and quantify via 15^{15}N-labeled isotopic tracing. Use density functional theory (DFT) to model hydrolysis pathways .

Methodological Notes for Data Contradictions

  • Synthesis Yield Variability : Cross-validate analytical methods (e.g., NMR vs. LC-MS) to rule out instrument bias. Replicate reactions under inert atmospheres to control oxidation side reactions .
  • Bioactivity Inconsistencies : Normalize data using internal standards (e.g., stable isotope-labeled analogs) and apply multivariate regression to account for confounding variables .

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